

Confirming the inhibitory effect of delphinidin 3glucoside on PD-L1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Delphinidin 3-glucoside chloride

Cat. No.: B196198 Get Quote

Delphinidin 3-Glucoside: A Natural Competitor in PD-L1 Inhibition

For Immediate Release

Recent in-vitro studies have highlighted the potential of Delphinidin 3-glucoside (D3G), a naturally occurring anthocyanin, as a promising inhibitor of the Programmed Death-Ligand 1 (PD-L1), a key target in cancer immunotherapy. This guide provides a comparative analysis of D3G's efficacy against other compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Comparative Efficacy of Delphinidin 3-Glucoside in PD-L1 Inhibition

Delphinidin 3-glucoside has demonstrated a notable ability to reduce PD-L1 expression in human colorectal cancer cell lines. Its performance, alongside its metabolites and other related natural compounds, has been quantitatively assessed against the established PD-L1 inhibitor, atezolizumab.

In Vitro Inhibition of PD-L1

The inhibitory effects of D3G and other phenolic compounds were evaluated in HCT-116 and HT-29 human colorectal cancer cells. The data reveals that while D3G and its related

compounds decrease PD-L1 protein expression, the approved therapeutic antibody, atezolizumab, shows a significantly higher level of inhibition in ELISA assays.

Compound	Cell Line	% Inhibition of PD-L1 (ELISA)
Delphinidin 3-glucoside (D3G)	HCT-116	No significant inhibition
HT-29	No significant inhibition	
Cyanidin 3-glucoside (C3G)	HCT-116	39.5%[1]
HT-29	No significant inhibition	
Atezolizumab	HCT-116	85.9%[1]
HT-29	79.1%[1]	

Table 1: Comparative PD-L1 inhibition by Delphinidin 3-glucoside and other compounds in an ELISA assay.[1]

Further studies using immunofluorescence microscopy demonstrated a reduction in PD-L1 fluorescence intensity in HCT-116 cells treated with these natural compounds.

Compound	% Decrease in PD-L1 Fluorescence Intensity
Delphinidin 3-glucoside (D3G)	19.1%
Cyanidin 3-glucoside (C3G)	39.2%[1][2]
Delphinidin Chloride (DC)	16.7%[1][2]

Table 2: Reduction in PD-L1 fluorescence intensity in HCT-116 cells.[1][2]

Western blot analysis also confirmed that D3G, its metabolites delphinidin chloride (DC) and gallic acid (GA), and D3G-rich extracts decreased PD-L1 protein expression in HCT-116 cells. [1][2]

Binding Affinity to PD-L1

Molecular docking studies have been conducted to predict the binding affinity of these compounds to the PD-L1 protein. The free energy of binding provides an estimate of the stability of the compound-protein interaction.

Compound	Predicted Free Energy of Binding (kcal/mol)
Delphinidin 3-glucoside (D3G)	-5.9
Cyanidin 3-glucoside (C3G)	-9.6
Delphinidin Chloride (DC)	-8.4
Gallic Acid (GA)	Not specified in top results

Table 3: Predicted binding affinity of phenolic compounds to PD-L1.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Culture

HCT-116 and HT-29 human colorectal cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

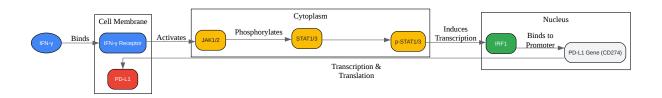
Western Blot for PD-L1 Expression

- Cell Lysis: Treated and untreated cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

- SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.
- Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against PD-L1 overnight at 4°C.
- Secondary Antibody and Detection: After washing, the membrane was incubated with a
 horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
 temperature. The protein bands were visualized using an enhanced chemiluminescence
 (ECL) detection system.

PD-L1 ELISA

A commercial human PD-L1 ELISA kit was used to quantify PD-L1 protein in cell lysates according to the manufacturer's instructions. At ezolizumab was used as a positive control.


Immunofluorescence Microscopy

- Cell Seeding and Treatment: Cells were seeded on coverslips in a 24-well plate and treated with the respective compounds.
- Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
- Blocking and Staining: Cells were blocked and then incubated with a primary antibody against PD-L1, followed by a fluorescently labeled secondary antibody.
- Imaging: The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining and imaged using a confocal microscope. Fluorescence intensity was quantified using appropriate software.

Signaling Pathways and Mechanisms

The regulation of PD-L1 expression is a complex process involving multiple signaling pathways. The primary pathway for its induction in the tumor microenvironment is the interferon-gamma (IFN-γ) signaling cascade.

Click to download full resolution via product page

Figure 1: IFN-y signaling pathway for PD-L1 expression.

Delphinidin 3-glucoside and its metabolites are hypothesized to exert their inhibitory effect by downregulating the expression of PD-L1. While the precise mechanism is still under investigation, one proposed pathway for its metabolite, gallic acid, involves the inhibition of the EGFR/PI3K/AKT signaling pathway, which is also known to regulate PD-L1 expression.

Click to download full resolution via product page

Figure 2: Proposed mechanism of D3G on PD-L1 expression.

Conclusion

Delphinidin 3-glucoside and related natural compounds demonstrate a clear potential to inhibit PD-L1 expression in cancer cells. While their in-vitro efficacy, as measured by direct inhibition assays, does not currently match that of the monoclonal antibody atezolizumab, their ability to downregulate PD-L1 at the protein level is significant. The favorable binding affinities predicted by molecular docking studies further support their potential as a basis for the development of novel, small-molecule PD-L1 inhibitors. Further research is warranted to fully elucidate their

mechanism of action and to evaluate their in-vivo efficacy and potential synergistic effects with existing immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanisms of Tumor PD-L1 Expression by Natural Bioactive Gallic Acid in Non-Small-Cell Lung Cancer (NSCLC) Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Confirming the inhibitory effect of delphinidin 3-glucoside on PD-L1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196198#confirming-the-inhibitory-effect-of-delphinidin-3-glucoside-on-pd-l1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com